alpha-Methyldopa hydrochloride

Pharmacodynamics Receptor Binding Drug Metabolism

Select α-Methyldopa hydrochloride for your research to leverage its unique prodrug mechanism requiring LAT1 transport and enzymatic activation in the CNS—distinct from direct agonists like clonidine. As the gold-standard reference for pregnancy-induced hypertension models due to unparalleled fetal safety, it is also a powerful tool for studying central α2-mediated fluid retention. Its defined degradation kinetics make it essential for HPLC method validation and stability studies. Ensure your procurement supports rigorous, differentiated pharmacological investigation.

Molecular Formula C10H14ClNO4
Molecular Weight 247.67 g/mol
CAS No. 884-39-9
Cat. No. B1598333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methyldopa hydrochloride
CAS884-39-9
Molecular FormulaC10H14ClNO4
Molecular Weight247.67 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl
InChIInChI=1S/C10H13NO4.ClH/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H/t10-;/m0./s1
InChIKeyNLRUDGHSXOEXCE-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding α-Methyldopa Hydrochloride (CAS 884-39-9): A Centrally Acting Prodrug Antihypertensive Agent


α-Methyldopa hydrochloride (CAS 884-39-9), also known as L-(-)-α-Methyldopa hydrochloride or MK-351 hydrochloride, is a hydrochloride salt of the aromatic amino acid analog α-methyldopa . It functions as a prodrug that must be metabolized within the central nervous system to its active metabolites, primarily α-methylnorepinephrine and α-methylepinephrine, which act as selective α2-adrenergic receptor agonists [1]. This central α2-agonism leads to a reduction in sympathetic outflow and a consequent decrease in blood pressure . It is a well-established therapeutic agent, particularly noted for its proven safety profile in managing hypertension during pregnancy [2].

Why Procuring a Generic 'Central Alpha-2 Agonist' Is Not Equivalent to Selecting α-Methyldopa Hydrochloride


Substituting α-methyldopa hydrochloride with another centrally-acting α2-agonist like clonidine or guanabenz is not a straightforward equivalence in procurement or research applications. While these agents share a common final pathway of reducing central sympathetic outflow, they differ fundamentally in their molecular pharmacology, which translates to divergent clinical and experimental outcomes [1]. For instance, α-methyldopa is a prodrug requiring enzymatic conversion to active metabolites, whereas clonidine is a direct-acting agonist [2]. This distinction leads to differences in receptor selectivity profiles, pharmacokinetics, and importantly, adverse effect signatures such as fluid retention, which is a notable feature of methyldopa therapy not seen with guanabenz [3]. Furthermore, the specific metabolites of methyldopa, such as α-methylnorepinephrine, exhibit a unique and quantifiable degree of α2-adrenergic receptor selectivity and potency compared to the endogenous ligand norepinephrine, a differentiation not captured by the class-level mechanism [4].

Quantitative Comparative Evidence for α-Methyldopa Hydrochloride in Scientific Selection


Comparative α2-Adrenergic Receptor Potency and Selectivity of Methyldopa's Primary Metabolite

The antihypertensive effect of α-methyldopa hydrochloride is mediated by its active metabolite, (-)-α-methylnorepinephrine. In a comparative binding study using rat brain tissue, (-)-α-methylnorepinephrine demonstrated a 6-fold higher potency and 75-fold greater selectivity for α2-adrenergic receptors compared to the endogenous neurotransmitter (-)-norepinephrine [1]. This indicates a pronounced functional bias towards the α2-adrenergic receptor subtype, which is the primary target for centrally-mediated sympathoinhibition.

Pharmacodynamics Receptor Binding Drug Metabolism

Comparative Clinical Adverse Effect Profile: Methyldopa vs. Guanabenz on Fluid Retention

In a one-year, double-blind, multi-center clinical trial involving 248 hypertensive outpatients, methyldopa was directly compared to guanabenz acetate, another centrally acting α2-adrenergic agonist [1]. A key differentiation emerged in their adverse effect profiles. While blood pressure reduction was comparable (methyldopa reduced supine diastolic blood pressure from 101 to 92 mmHg), evidence of fluid retention, including weight gain, edema, and congestive heart failure, was significantly more frequent with methyldopa than with guanabenz [1]. This finding highlights a distinct pharmacological consequence of methyldopa therapy, which can preclude its use as a monotherapy without a diuretic.

Clinical Pharmacology Adverse Drug Reactions Comparative Efficacy

Comparative Stability of α-Methyldopa Hydrochloride vs. Methyldopate Hydrochloride in Solution

A key practical differentiation exists between α-methyldopa hydrochloride and its ester prodrug, methyldopate hydrochloride, in terms of solution stability. Methyldopate hydrochloride is documented to be more soluble and stable in solution than methyldopa [1]. This physicochemical difference directly impacts formulation strategies, as methyldopa's inherent instability in aqueous media makes it less suitable for intravenous or liquid oral dosage forms without conversion to the methyldopate salt.

Formulation Science Pharmaceutical Stability Analytical Chemistry

Quantified Degradation Kinetics of α-Methyldopa Under Ambient Conditions

The chemical stability of α-methyldopa hydrochloride is a key consideration for long-term storage and experimental reproducibility. A kinetic study using high-performance liquid chromatography (HPLC) quantified the degradation of methyldopa raw material at 25°C, reporting a disappearance rate constant of 6.65 (± 1.07) × 10⁻⁴ day⁻¹ below pH 7.96 [1]. This provides a precise, quantifiable benchmark for its stability. Notably, the study also found that degradation was not enhanced by exposure to 80% humidity or UV radiation for 21 days, indicating robustness against these specific environmental factors [1].

Stability Studies Kinetics Quality Control

Comparative HPLC Method Development for Methyldopa in Complex Formulations

Analytical differentiation of α-methyldopa hydrochloride from co-formulated compounds is critical for quality control. A response surface methodology was successfully applied to develop a new HPLC method for the simultaneous determination of methyldopa, amiloride, and hydrochlorothiazide in tablets [1]. The optimized method utilized a C18 column with detection at 286 nm, achieving efficient separation and quantification of methyldopa in the presence of these other active pharmaceutical ingredients [1]. This methodological advancement directly addresses the analytical challenge posed by combination drug products.

Analytical Method Development Chromatography Quality Control

High-Value Application Scenarios for α-Methyldopa Hydrochloride Based on Comparative Evidence


In Vivo Studies of Gestational Hypertension and Fetal Safety

α-Methyldopa hydrochloride remains the preferred agent for research into the management of hypertension during pregnancy due to its extensive and unparalleled safety record [1]. Its well-documented lack of teratogenicity and minimal impact on fetal hemodynamics, as established in decades of clinical use, makes it the benchmark compound for in vivo models of pre-eclampsia and gestational hypertension [1]. The comparative data showing its proven safety profile in pregnancy [1] directly supports its selection over other antihypertensive classes like ACE inhibitors or ARBs, which are contraindicated, or beta-blockers, which may have adverse fetal effects.

Investigating α2-Adrenergic Receptor-Mediated Fluid and Electrolyte Regulation

The documented propensity of methyldopa therapy to cause clinically significant fluid retention, edema, and weight gain [1] presents a valuable experimental tool for researchers studying volume homeostasis and renal sodium handling. Unlike guanabenz, which does not induce this effect [1], methyldopa provides a reliable pharmacological probe to dissect the specific role of central α2-adrenergic pathways in modulating renal function and fluid balance. This makes it an ideal agent for comparative pharmacodynamic studies exploring the divergent physiological outcomes of activating seemingly similar central α2-receptors.

Analytical Reference Standard for Method Development and Quality Control

The development of specific and validated HPLC methods for methyldopa, such as the one using response surface methodology for analysis in combination tablets [1], positions α-methyldopa hydrochloride as a critical analytical reference standard. Its use is essential for calibrating instruments, validating assay procedures, and ensuring the accurate quantification of methyldopa in complex pharmaceutical formulations. The availability of quantifiable degradation kinetics [2] further supports its use in stability-indicating method development and forced degradation studies.

Studying Prodrug Metabolism and Central Nervous System Drug Delivery

As a classic example of a centrally-acting prodrug, α-methyldopa hydrochloride is a valuable tool for research in neuropharmacology and drug delivery. Its requirement for active transport across the blood-brain barrier via the large neutral amino acid transporter (LAT1) and subsequent enzymatic conversion to active metabolites (α-methylnorepinephrine and α-methylepinephrine) [1] makes it an excellent model compound. Studies on its metabolism can elucidate the principles governing the design and efficacy of prodrugs targeting the central nervous system, particularly those relying on amino acid transport systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Methyldopa hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.